molecular formula C15H10FN3O3 B2626201 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate CAS No. 459422-16-3

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate

Cat. No. B2626201
CAS RN: 459422-16-3
M. Wt: 299.261
InChI Key: OPVLUIZUNFGXDN-UHFFFAOYSA-N
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Description

“(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate” is a compound that has been studied for its potential as an anti-Alzheimer agent . It belongs to a class of compounds known as 4-oxobenzo[d]1,2,3-triazin-pyridiniums .


Molecular Structure Analysis

The molecular structure of this compound is based on a 4-oxobenzo[d]1,2,3-triazin-3(4H)-yl core, with a methyl 2-fluorobenzoate group attached . The exact details of the molecular structure are not available in the search results.

Scientific Research Applications

Antibacterial Agents

Research on triazine derivatives has shown potential in developing new antibacterial agents. For example, synthesis of fluorine-containing thiadiazolotriazinones demonstrated promising antibacterial activity at concentrations as low as 10 µg/mL (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).

Anticancer Activity

Several studies have explored the anticancer properties of triazine derivatives. A notable study synthesized 5,6-diaryl-1,2,4-triazines hybrids bearing a 1,2,3-triazole linker, which showed significant antiproliferative activity against various cancer cell lines. These compounds were found to induce apoptosis in cancer cells (Dongjun Fu et al., 2017).

Inhibition of Human Hemangioma Cells

Coordination polymers based on InIII and incorporating 2-fluorobenzoic acid were synthesized and showed in vitro anticancer activity against human hemangioma cells (Xie Xin & X.-K. Wang, 2019).

Organic Electronics

The modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with 4-halobenzoic acids, including 4-fluorobenzoic acid, has been shown to significantly improve the conductivity of PEDOT:PSS. This advancement has implications for developing high-efficiency ITO-free and transporting layer-free organic solar cells (L. Tan et al., 2016).

Protoporphyrinogen Oxidase Inhibitors

Novel triazine compounds containing benzothiazole and designed as protoporphyrinogen oxidase inhibitors showed promising herbicidal activity, suggesting their potential use in agriculture (Y. Zuo et al., 2013).

Mechanism of Action

This compound has been studied for its inhibitory activity against cholinesterases (ChEs), enzymes that are important in nerve function . Inhibition of these enzymes is a key factor in the treatment of Alzheimer’s disease and other neurological conditions .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLUIZUNFGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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